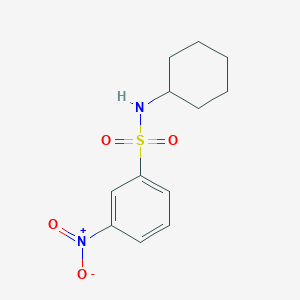

N-Cyclohexyl 3-nitrobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMRFPHOJNZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289486 | |

| Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93125-79-2 | |

| Record name | 93125-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Overview for Drug Discovery Professionals

CAS Number: 93125-79-2

This technical guide provides a comprehensive overview of N-Cyclohexyl-3-nitrobenzenesulfonamide, a synthetic organic compound belonging to the sulfonamide class of molecules. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates its potential properties, biological activities, and relevant experimental protocols based on the well-established characteristics of structurally related benzenesulfonamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

N-Cyclohexyl-3-nitrobenzenesulfonamide is characterized by a central benzenesulfonamide core substituted with a nitro group and a cyclohexyl moiety.[1][2] The presence of the sulfonamide group is a key feature, as this functional group is a well-known pharmacophore in a wide range of therapeutic agents.[3]

| Property | Value | Source |

| CAS Number | 93125-79-2 | [1][2][4] |

| Molecular Formula | C₁₂H₁₆N₂O₄S | [1][2] |

| Molecular Weight | 284.33 g/mol | [1][2] |

| Purity | Typically ≥98% (commercial sources) | [5] |

Potential Biological Activities and Therapeutic Applications

While direct biological data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively documented, the broader class of benzenesulfonamides has been thoroughly investigated, revealing significant therapeutic potential.[6] The structural motifs present in N-Cyclohexyl-3-nitrobenzenesulfonamide suggest several avenues for investigation.

Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[3][6] A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3] The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes, leading to their inhibition.

Antimicrobial Activity: The sulfonamide scaffold is a cornerstone of antimicrobial drug discovery.[6] These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6] The development of novel sulfonamide derivatives continues to be an important strategy in combating antibiotic resistance.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of N-Cyclohexyl-3-nitrobenzenesulfonamide and its derivatives. These protocols are based on established procedures for analogous compounds.[6][8]

Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide

A plausible synthetic route for N-Cyclohexyl-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclohexylamine. This is a nucleophilic substitution reaction at the sulfonyl chloride.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Cyclohexylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Magnetic stirrer

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve cyclohexylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the reaction mixture.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the anhydrous solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

-

Appropriate cell culture media and supplements

-

N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[3]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of N-Cyclohexyl-3-nitrobenzenesulfonamide in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (no compound) and negative (no microorganism) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general synthetic workflow and a potential mechanism of action for N-Cyclohexyl-3-nitrobenzenesulfonamide based on the known activities of the sulfonamide class of compounds.

Caption: General synthesis workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.

Caption: Potential mechanism of action via carbonic anhydrase inhibition.

References

- 1. 93125-79-2|N-Cyclohexyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. n-cyclohexyl 3-nitrobenzenesulfonamide,(CAS# 93125-79-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Cyclohexyl-3-nitrobenzenesulfonamide , Null , 93125-79-2 - CookeChem [cookechem.com]

- 5. CAS:93125-79-2, N-Cyclohexyl-3-nitrobenzenesulfonamide-毕得医药 [bidepharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of N-Cyclohexyl-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds to provide reliable estimations of its properties. Detailed experimental protocols for its synthesis and the determination of key physicochemical parameters are also presented to facilitate further research and development.

Core Physicochemical Properties

N-Cyclohexyl-3-nitrobenzenesulfonamide is an organic compound featuring a cyclohexyl group, a nitrobenzene moiety, and a sulfonamide linkage. Its chemical structure is presented below:

Chemical Structure:

Caption: Chemical structure of N-Cyclohexyl-3-nitrobenzenesulfonamide.

The core physicochemical data for N-Cyclohexyl-3-nitrobenzenesulfonamide and its close structural analogs are summarized in the table below. The data for the target compound are based on available database information, while the properties for the analogs are provided to guide researchers in estimating the characteristics of N-Cyclohexyl-3-nitrobenzenesulfonamide.

| Property | N-Cyclohexyl-3-nitrobenzenesulfonamide | N-Cyclohexyl-4-nitrobenzenesulfonamide (Isomer) | N-Cyclohexyl-2-nitrobenzamide (Analog) |

| CAS Number | 93125-79-2 | 52374-26-2 | 1780-21-8 |

| Molecular Formula | C₁₂H₁₆N₂O₄S | C₁₂H₁₆N₂O₄S | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 284.33 g/mol | 284.33 g/mol | 248.28 g/mol |

| Melting Point | Not available | Not available | 156-157 °C[1] |

| Boiling Point | Not available | Not available | Not available |

| Predicted logP | Not available | 2.5 | Not available |

| Aqueous Solubility | Predicted to be low | Predicted to be low | Not available |

| pKa (Sulfonamide) | Not available | Not available | Not applicable |

Experimental Protocols

Detailed methodologies for the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide and the experimental determination of its key physicochemical properties are provided below. These protocols are based on established procedures for structurally related sulfonamides.

Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide

This protocol describes a standard nucleophilic substitution reaction to synthesize the title compound.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Cyclohexylamine

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M hydrochloric acid and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol to yield N-Cyclohexyl-3-nitrobenzenesulfonamide.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry, purified compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary measurement.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard procedure for the experimental determination of logP.

Procedure:

-

Prepare a stock solution of the compound in n-octanol.

-

Prepare a series of flasks containing a mixture of n-octanol and water (pre-saturated with each other).

-

Add a known amount of the stock solution to each flask.

-

Shake the flasks at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibration.

-

After equilibration, centrifuge the flasks to ensure complete phase separation.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

For compounds with low aqueous solubility, the shake-flask method followed by a sensitive analytical technique is recommended.

Procedure:

-

Add an excess amount of the solid compound to a known volume of water in a flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Filter the solution through a fine-pore filter to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa

The pKa of the sulfonamide group can be determined by potentiometric titration or UV-metric methods.

Procedure (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Workflow and Pathway Diagrams

As no specific signaling pathways involving N-Cyclohexyl-3-nitrobenzenesulfonamide have been prominently identified in the literature, a logical workflow for its synthesis and characterization is presented below.

Caption: Experimental workflow for the synthesis and characterization of N-Cyclohexyl-3-nitrobenzenesulfonamide.

References

N-Cyclohexyl-3-nitrobenzenesulfonamide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclohexyl-3-nitrobenzenesulfonamide, including its molecular structure, weight, and pertinent physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document outlines the general methodologies for synthesis and biological evaluation based on structurally related sulfonamides, providing a framework for future research and development.

Core Molecular Data

N-Cyclohexyl-3-nitrobenzenesulfonamide is a chemical compound belonging to the sulfonamide class. The presence of a nitro group on the benzene ring and a cyclohexyl group attached to the sulfonamide nitrogen are key structural features that can influence its biological activity.

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄S | [1] |

| Molecular Weight | 284.33 g/mol | [1] |

| SMILES | O=S(C1=CC=CC(--INVALID-LINK--=O)=C1)(NC2CCCCC2)=O | [1] |

| CAS Number | 93125-79-2 | [1] |

Synthesis Protocol

The synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide can be achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine. The following is a general experimental protocol that can be adapted for this specific synthesis.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Cyclohexylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Distilled water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve cyclohexylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base to the stirred solution.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with distilled water.

-

Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), distilled water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General synthesis workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.

Potential Biological Activities and Experimental Evaluation

Anticancer Activity

Many sulfonamide derivatives have demonstrated anticancer properties, often through the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.

-

Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide (typically dissolved in DMSO) for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Activity

The sulfonamide class of drugs has a long history of use as antimicrobial agents. They typically act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Broth Microdilution: Prepare two-fold serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical workflow for the biological evaluation of N-Cyclohexyl-3-nitrobenzenesulfonamide.

Conclusion

N-Cyclohexyl-3-nitrobenzenesulfonamide presents a scaffold of interest for further investigation in drug discovery. The established synthetic routes and biological evaluation protocols for related sulfonamides provide a solid foundation for exploring the therapeutic potential of this specific compound. Researchers are encouraged to utilize the methodologies outlined in this guide to investigate its anticancer, antimicrobial, and enzyme inhibitory activities.

References

A Technical Guide to the Solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The molecular structure of N-Cyclohexyl-3-nitrobenzenesulfonamide, featuring a non-polar cyclohexyl group, a polar nitro group, and a sulfonamide linkage capable of hydrogen bonding, suggests a varied solubility profile. The following table provides a qualitative prediction of its solubility in common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The sulfonamide group can form hydrogen bonds with protic solvents. However, the bulky non-polar cyclohexyl and nitrobenzene groups may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors for the N-H proton of the sulfonamide and effectively solvate the polar nitro group. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule due to the nitro and sulfonamide groups is likely to result in poor solubility in non-polar solvents. |

| Chlorinated | Dichloromethane | Moderate to Low | Dichloromethane can solvate a range of polarities, but strong solute-solute interactions in the solid-state might limit solubility. |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment

-

Solute: N-Cyclohexyl-3-nitrobenzenesulfonamide (solid, pure)

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

-

2. Procedure

-

Preparation: Add an excess amount of solid N-Cyclohexyl-3-nitrobenzenesulfonamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the collected saturated solution to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of N-Cyclohexyl-3-nitrobenzenesulfonamide.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Stationary Phase: A C18 column is commonly used for compounds of this nature.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide to ensure accurate quantification.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for determining solubility via the isothermal saturation method.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide useful estimations of solubility. The Extended Hildebrand Solubility Approach is one such model that can be applied to sulfonamides.[1] This approach considers the solubility parameter of the solute and the solvent to predict their miscibility. For more complex systems, such as binary or ternary solvent mixtures, models like the Jouyban-Acree model can be employed to predict solubility with reasonable accuracy.

The solubility of N-Cyclohexyl-3-nitrobenzenesulfonamide is a critical parameter that influences its entire development lifecycle. Although specific quantitative data is not yet published, this guide provides researchers with a robust framework for its experimental determination using the isothermal saturation method. The predicted solubility profile and the detailed experimental protocol offer a solid starting point for any investigation into the physicochemical properties of this compound. Accurate and reproducible solubility data are essential for advancing the research and development of N-Cyclohexyl-3-nitrobenzenesulfonamide as a potential therapeutic agent.

References

Spectroscopic Analysis of N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the predicted spectral data for N-Cyclohexyl-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public databases, this document provides predicted values derived from computational modeling and spectral data of analogous structures. Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, serving as a foundational resource for the characterization of this and similar molecules.

Predicted Spectral Data Summary

The spectral data presented herein are estimations intended to guide researchers in the identification and structural elucidation of N-Cyclohexyl-3-nitrobenzenesulfonamide.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Provisional Assignment |

| 8.70 | t, J = 2.0 Hz | 1H | Ar-H (H-2) |

| 8.42 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-4) |

| 8.15 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-6) |

| 7.75 | t, J = 8.0 Hz | 1H | Ar-H (H-5) |

| 4.95 | d, J = 7.5 Hz | 1H | N-H |

| 3.30 | m | 1H | Cyclohexyl-H (C1) |

| 1.85 - 1.10 | m | 10H | Cyclohexyl-H (C2-C6) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Provisional Assignment |

| 148.5 | Ar-C (C-3, attached to NO₂) |

| 142.0 | Ar-C (C-1, attached to SO₂) |

| 132.5 | Ar-CH (C-5) |

| 127.0 | Ar-CH (C-6) |

| 122.5 | Ar-CH (C-2) |

| 120.0 | Ar-CH (C-4) |

| 53.5 | Cyclohexyl-CH (C-1') |

| 33.0 | Cyclohexyl-CH₂ (C-2', C-6') |

| 25.0 | Cyclohexyl-CH₂ (C-4') |

| 24.5 | Cyclohexyl-CH₂ (C-3', C-5') |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3090 | Medium | Aromatic C-H Stretch |

| 2935, 2860 | Strong | Aliphatic C-H Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1340 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

| ~740 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 4: Predicted Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 284.08 | Molecular Ion [M]⁺ |

| 220.07 | [M - SO₂]⁺ |

| 186.04 | [M - C₆H₁₀N]⁺ (loss of cyclohexylamino radical) |

| 99.10 | [C₆H₁₃N]⁺ (cyclohexylamine cation) |

Experimental Protocols

The following sections provide standardized methodologies for acquiring the spectral data. Researchers should note that specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Accurately weigh 5-25 mg of the purified N-Cyclohexyl-3-nitrobenzenesulfonamide for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[1]

-

Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a pipette with a glass wool plug.[2]

Data Acquisition and Processing:

-

The sample is placed in the NMR spectrometer.

-

The instrument's magnetic field is shimmed for homogeneity, and the deuterium signal of the solvent is used to "lock" the field frequency.[3]

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the signals to singlets.[3][4]

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.[3]

-

The resulting spectrum is phased, baseline-corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent. Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate.[5]

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.[6]

-

The sample is placed in the path of the infrared beam.

-

The instrument measures the absorption of infrared radiation at different frequencies as it passes through the sample.[7]

-

The data is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of the analyte (e.g., 1-100 µg/mL) in a high-purity, volatile solvent like methanol or acetonitrile.[8]

-

The solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a separation technique like High-Performance Liquid Chromatography (HPLC).[9]

Data Acquisition:

-

The sample molecules are ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this type of compound.[10]

-

The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[10][11]

-

A detector measures the abundance of the ions at each m/z value.[11] The resulting mass spectrum is a plot of relative intensity against the m/z ratio.

Visualized Workflow

The following diagram outlines the logical progression of experiments for the structural characterization of a synthesized compound like N-Cyclohexyl-3-nitrobenzenesulfonamide.

Caption: A logical workflow for the synthesis and spectroscopic characterization of N-Cyclohexyl-3-nitrobenzenesulfonamide.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. benchchem.com [benchchem.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. premierbiosoft.com [premierbiosoft.com]

An In-depth Technical Guide on the Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride. While specific experimental data for this compound is not extensively reported in publicly available literature, this document outlines a detailed, representative experimental protocol based on established methodologies for analogous sulfonamide syntheses. It also discusses the potential biological significance of this class of compounds and provides the necessary safety and characterization information for research and development purposes.

Introduction

N-Cyclohexyl-3-nitrobenzenesulfonamide belongs to the sulfonamide class of organic compounds, a well-established pharmacophore in medicinal chemistry. The presence of the nitro group on the benzene ring and the cyclohexyl moiety attached to the sulfonamide nitrogen suggests the potential for diverse biological activities. Nitroaromatic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects[1]. Similarly, the lipophilic cyclohexyl group can influence the compound's pharmacokinetic profile. This guide details a reliable synthetic route to access this compound for further investigation.

Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide

The synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide is achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine. In this reaction, the nucleophilic amine group of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reactant and Product Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Melting Point (°C) | Boiling Point (°C) |

| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | Solid | 61-62 | ~341 |

| Cyclohexylamine | 108-91-8 | C₆H₁₃N | 99.17 | Liquid | -17 | 134.5 |

| N-Cyclohexyl-3-nitrobenzenesulfonamide | 93125-79-2 | C₁₂H₁₆N₂O₄S | 284.33 | Not Reported | Not Reported | Not Reported |

| Triethylamine (Base) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid | -114.7 | 89.5 |

| Dichloromethane (Solvent) | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid | -96.7 | 39.6 |

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized as necessary. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

-

3-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Amine and Base: In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Reaction: Cool the solution of 3-nitrobenzenesulfonyl chloride to 0 °C using an ice bath. Slowly add the cyclohexylamine and triethylamine solution dropwise to the stirred sulfonyl chloride solution over a period of 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-Cyclohexyl-3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions

-

3-Nitrobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled or swallowed and reacts with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Cyclohexylamine is a flammable liquid and is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage and is suspected of damaging fertility. Handle in a fume hood with appropriate PPE.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

Characterization Data

-

¹H NMR Spectroscopy: To confirm the presence of protons on the cyclohexyl ring and the aromatic ring, and to determine their chemical environment and coupling patterns.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretching of the sulfonamide, the N-H bond, and the nitro group (NO₂) stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for N-Cyclohexyl-3-nitrobenzenesulfonamide.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for N-Cyclohexyl-3-nitrobenzenesulfonamide, the broader class of nitrobenzenesulfonamide derivatives has been investigated for various therapeutic applications.

Many sulfonamides exert their biological effects by inhibiting specific enzymes. For instance, antibacterial sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Other sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are involved in various physiological processes and are targets for anticancer and antiglaucoma drugs[2].

Given the presence of the nitro group, which is a common feature in many antimicrobial and anticancer agents, it is plausible that N-Cyclohexyl-3-nitrobenzenesulfonamide could exhibit similar activities. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive species that can damage cellular macromolecules.

A hypothetical signaling pathway could involve the inhibition of a key enzyme, for example, a protein kinase involved in cancer cell proliferation.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of N-Cyclohexyl-3-nitrobenzenesulfonamide. This synthesized compound serves as a valuable starting point for such investigations in drug discovery and development.

References

N-Cyclohexyl-3-nitrobenzenesulfonamide: A Technical Guide to Its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for N-Cyclohexyl-3-nitrobenzenesulfonamide based on the well-established biological activities of the sulfonamide and benzenesulfonamide chemical classes. As of the date of this guide, specific experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively available in the public domain. The information presented herein is intended to guide research and development efforts by outlining the most probable biological targets and pathways.

Executive Summary

N-Cyclohexyl-3-nitrobenzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure, a lipophilic cyclohexyl group, and a nitro functional group on the phenyl ring. The sulfonamide moiety is a well-known pharmacophore, conferring a broad spectrum of biological activities to the molecules that contain it. Based on extensive research into structurally related compounds, the primary potential mechanisms of action for N-Cyclohexyl-3-nitrobenzenesulfonamide are anticipated to be in the realms of anticancer and antimicrobial activities. This guide synthesizes the theoretical basis for these potential activities, providing a framework for the experimental validation of its mechanism of action.

Potential Anticancer Activity

The sulfonamide scaffold is a prominent feature in a variety of anticancer agents. The potential anticancer mechanisms of N-Cyclohexyl-3-nitrobenzenesulfonamide are likely mediated through several key pathways, with carbonic anhydrase inhibition being the most extensively documented for this class of compounds.[1][2][3][4]

Carbonic Anhydrase (CA) Inhibition

A primary and well-established mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes play a crucial role in regulating the pH of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to an acidic extracellular environment, which promotes tumor cell survival, proliferation, and metastasis.

The proposed mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme.[5] This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

Illustrative Signaling Pathway: Carbonic Anhydrase IX Inhibition

Other Potential Anticancer Mechanisms

Beyond carbonic anhydrase inhibition, sulfonamide derivatives have been reported to exert anticancer effects through various other mechanisms:

-

Disruption of Microtubule Assembly: Some sulfonamides interfere with the polymerization of tubulin, a critical component of microtubules. This disruption can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]

-

Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[3]

-

Tyrosine Kinase Inhibition: The sulfonamide moiety has been incorporated into molecules designed to inhibit tyrosine kinases, which are key components of signaling pathways that are frequently dysregulated in cancer.[1]

Potential Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect. This activity is based on their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that is essential for the synthesis of folic acid in many bacteria.[6][7][8]

Inhibition of Dihydropteroate Synthase (DHPS)

Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo. Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[7][8] The enzyme DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a key intermediate in the folate biosynthesis pathway.[6][8]

Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, acting as competitive inhibitors and preventing the natural substrate from binding.[7] This inhibition blocks the synthesis of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are halted.[8]

Illustrative Signaling Pathway: Dihydropteroate Synthase Inhibition

Quantitative Data Summary (Illustrative)

As specific experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not currently available, the following tables are provided as templates for organizing and presenting such data once it has been generated through experimental assays.

Table 1: Illustrative Carbonic Anhydrase Inhibition Data

| Target Isoform | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| hCA I | Stopped-Flow CO₂ Hydration | ||

| hCA II | Stopped-Flow CO₂ Hydration | ||

| hCA IX | Stopped-Flow CO₂ Hydration | ||

| hCA XII | Stopped-Flow CO₂ Hydration |

Table 2: Illustrative Antimicrobial Activity Data

| Bacterial Strain | Gram Stain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Positive | Broth Microdilution | |

| Escherichia coli | Negative | Broth Microdilution | |

| Pseudomonas aeruginosa | Negative | Broth Microdilution | |

| Streptococcus pneumoniae | Positive | Broth Microdilution |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of N-Cyclohexyl-3-nitrobenzenesulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ values) of N-Cyclohexyl-3-nitrobenzenesulfonamide against various human carbonic anhydrase isoforms.

Methodology:

-

Enzyme and Compound Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified. A stock solution of N-Cyclohexyl-3-nitrobenzenesulfonamide is prepared in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) with a known pH is prepared.

-

Reaction Setup: The assay is performed using a stopped-flow instrument. One syringe contains the CA enzyme and the test compound at various concentrations. The other syringe contains a CO₂-saturated solution.

-

Reaction Initiation and Measurement: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in pH is monitored over time using a pH indicator (e.g., phenol red), and the initial reaction rates are calculated.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow: CA Inhibition Assay

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-Cyclohexyl-3-nitrobenzenesulfonamide against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Culture: The selected bacterial strains are grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: A serial two-fold dilution of N-Cyclohexyl-3-nitrobenzenesulfonamide is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Controls: Positive (no compound) and negative (no bacteria) growth controls are included in each assay.

Experimental Workflow: MIC Determination

Conclusion

While specific biological data for N-Cyclohexyl-3-nitrobenzenesulfonamide remains to be elucidated, its chemical structure strongly suggests potential as both an anticancer and an antimicrobial agent. The primary hypothesized mechanisms of action are the inhibition of carbonic anhydrases and dihydropteroate synthase, respectively. The experimental protocols and data presentation formats provided in this guide offer a robust framework for the systematic investigation of these potential activities. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this compound.

References

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Biological Activity of N-Cyclohexyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted biological activities of N-Cyclohexyl-3-nitrobenzenesulfonamide, based on the known therapeutic actions of structurally related sulfonamide and nitrobenzenesulfonamide compounds. While specific experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively available in the public domain, this document outlines its significant potential in several key therapeutic areas and provides detailed experimental protocols for its evaluation.

The core structure, featuring a benzenesulfonamide moiety, a nitro group, and a cyclohexyl substituent, suggests a strong potential for diverse biological interactions. The sulfonamide group is a well-established pharmacophore known for a wide range of therapeutic effects, including anticancer and antimicrobial activities.[1][2] The presence of a nitro group may confer selective cytotoxicity towards hypoxic cells, a characteristic beneficial in cancer therapy.[3]

Potential Biological Activities and Mechanisms of Action

Based on the activities of analogous compounds, N-Cyclohexyl-3-nitrobenzenesulfonamide is predicted to exhibit the following biological activities:

Anticancer Activity

Benzenesulfonamide derivatives are a significant class of anticancer agents.[2] The therapeutic effect of these compounds can be attributed to several mechanisms:

-

Carbonic Anhydrase (CA) Inhibition : Many sulfonamides function as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes are crucial for the regulation of pH in the tumor microenvironment, which supports tumor cell survival and proliferation.[1] The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.

-

Hypoxic Cell-Selective Cytotoxicity : The nitrobenzene core is a key feature in compounds designed to be selectively toxic to hypoxic cells, which are common in solid tumors.[3] Under low oxygen conditions, the nitro group can be reduced to form cytotoxic radicals, leading to targeted cell death.

-

Disruption of Microtubule Assembly : Some sulfonamide derivatives have been shown to interfere with tubulin polymerization, a critical process for microtubule formation. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.[1]

-

Tyrosine Kinase Inhibition : The sulfonamide scaffold is present in various molecules designed to inhibit tyrosine kinases, which are key components of signaling pathways often dysregulated in cancer.[1]

Antimicrobial Activity

The sulfonamide class of drugs has a long-standing history as effective antimicrobial agents.[2] The primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] As mammals obtain folic acid from their diet, this pathway is an effective and selective target for antimicrobial therapy.

Anti-inflammatory Activity

Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory properties.[4][5] While the exact mechanisms can vary, some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Quantitative Data on Related Compounds

To provide a framework for the potential efficacy of N-Cyclohexyl-3-nitrobenzenesulfonamide, the following table summarizes quantitative data for structurally related benzenesulfonamide derivatives from existing literature.

| Compound Class | Biological Activity | Assay | Target | Quantitative Data (IC50/MIC) | Reference |

| Benzenesulfonamides | Anti-inflammatory | Carrageenan-induced rat paw edema | In vivo | 94.69% inhibition at 1h (Compound 4a) | [5] |

| Benzenesulfonamides | Antimicrobial | Microbroth dilution | E. coli | MIC: 6.72 mg/mL (Compound 4d) | [5] |

| Benzenesulfonamides | Antimicrobial | Microbroth dilution | S. aureus | MIC: 6.63 mg/mL (Compound 4h) | [5] |

| Benzenesulfonamides | Antioxidant | DPPH assay | Free radical | IC50: 0.3287 mg/mL (Compound 4e) | [4] |

| Nitrobenzenesulfonamides | Hypoxic cell cytotoxicity | Clonogenic assay | EMT6 mammary carcinoma cells | Surviving fraction of 3 x 10^-3 at 1 mM | [3] |

| Substituted Benzenesulfonamides | Phospholipase A2 Inhibition | Arachidonic acid liberation | Rabbit heart membrane | IC30: 0.009 µM (Compound 4) | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of N-Cyclohexyl-3-nitrobenzenesulfonamide.

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment : N-Cyclohexyl-3-nitrobenzenesulfonamide is dissolved in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Absorbance Reading : The formazan crystals are dissolved with a solubilization buffer (e.g., DMSO or acidic isopropanol), and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Bacterial Culture : Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution : Two-fold serial dilutions of N-Cyclohexyl-3-nitrobenzenesulfonamide are prepared in a 96-well microtiter plate containing broth.[1]

-

Inoculation : Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.[1]

-

Incubation : The plate is incubated at 37°C for 18-24 hours.[1]

-

MIC Determination : The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

-

Assay Components : The assay requires a buffer (e.g., Tris-SO4), a purified carbonic anhydrase isoenzyme (e.g., hCA II, IX, or XII), and the substrate p-nitrophenyl acetate (p-NPA).

-

Assay Procedure : In a 96-well plate, the buffer, enzyme solution, and various concentrations of N-Cyclohexyl-3-nitrobenzenesulfonamide (dissolved in DMSO) are added and pre-incubated for 10 minutes at room temperature.[1]

-

Reaction Initiation : The reaction is initiated by the addition of the p-NPA substrate.[1]

-

Absorbance Measurement : The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.[1]

-

Data Analysis : The initial reaction rates are calculated, and the IC50 value for the inhibition of CA activity is determined.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by N-Cyclohexyl-3-nitrobenzenesulfonamide and the general workflow for its biological evaluation.

Caption: Potential mechanism of anticancer action via carbonic anhydrase inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclohexyl-3-nitrobenzenesulfonamide: A Potential Carbonic Anhydrase Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of N-Cyclohexyl-3-nitrobenzenesulfonamide as a carbonic anhydrase (CA) inhibitor. While direct experimental data for this specific compound is limited in publicly available literature, its structural features—a benzenesulfonamide core, a lipophilic cyclohexyl group, and a nitro substitution—suggest a strong likelihood of interaction with carbonic anhydrase isoenzymes. This document provides a comprehensive overview of the rationale for investigating this compound, including a proposed synthetic route, detailed experimental protocols for its evaluation as a CA inhibitor, and a comparative analysis with known CA inhibitors. Furthermore, it delves into the critical role of carbonic anhydrases in various pathological conditions and the signaling pathways they modulate, offering a solid foundation for future research and development.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is crucial for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1] There are several known human CA isoforms, each with distinct tissue distribution and physiological functions.

The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a range of diseases.[2] For instance, CA inhibitors are well-established treatments for glaucoma, where they reduce the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.[3] They are also used as diuretics, anticonvulsants, and for the management of altitude sickness.[2] More recently, the role of tumor-associated CA isoforms, particularly CA IX and CA XII, in cancer cell survival and proliferation has made them attractive targets for novel anticancer therapies.[1]

Sulfonamides represent the most prominent class of CA inhibitors, with their primary sulfonamide group (-SO₂NH₂) coordinating to the zinc ion in the enzyme's active site. The substituents on the aromatic ring and the sulfonamide nitrogen can be modified to achieve varying degrees of potency and isoform selectivity.

N-Cyclohexyl-3-nitrobenzenesulfonamide: A Compound of Interest

N-Cyclohexyl-3-nitrobenzenesulfonamide possesses the key pharmacophoric features of a potential CA inhibitor. The benzenesulfonamide scaffold provides the zinc-binding group, while the N-cyclohexyl and 3-nitro substitutions are expected to influence its physicochemical properties, binding affinity, and isoform selectivity.

Structure-Activity Relationship Considerations:

-

N-Cyclohexyl Group: The bulky and lipophilic cyclohexyl moiety can potentially interact with hydrophobic pockets within the CA active site, which may enhance binding affinity.[4] The orientation of this group will be critical in determining the overall inhibitory potency.

-

3-Nitro Group: The electron-withdrawing nature of the nitro group can influence the acidity of the sulfonamide proton, which is a key factor in the binding mechanism. Its position on the benzene ring will also dictate its interaction with amino acid residues in the active site. Studies on other nitro-containing benzenesulfonamides have shown potent inhibition of various CA isoforms.[5][6]

Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide

While a specific synthesis protocol for N-Cyclohexyl-3-nitrobenzenesulfonamide is not extensively documented in readily available literature, a standard synthetic route can be proposed based on the well-established reaction between a sulfonyl chloride and an amine. The synthesis would involve the nucleophilic substitution of the chloride on 3-nitrobenzenesulfonyl chloride by cyclohexylamine.

Proposed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexylamine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Sulfonyl Chloride: Slowly add an equimolar amount of 3-nitrobenzenesulfonyl chloride to the stirred solution of cyclohexylamine at room temperature. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-Cyclohexyl-3-nitrobenzenesulfonamide.

Experimental Protocols for Evaluation as a Carbonic Anhydrase Inhibitor

To ascertain the potential of N-Cyclohexyl-3-nitrobenzenesulfonamide as a CA inhibitor, a series of in vitro enzymatic assays are required. The following protocols outline the standard methods used for this purpose.

In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis Method)

This is a widely used colorimetric assay that measures the esterase activity of CA.[1]

Materials and Reagents:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

N-Cyclohexyl-3-nitrobenzenesulfonamide (test compound)

-

Acetazolamide (a known CA inhibitor as a positive control)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.

-

Prepare stock solutions of the test compound and acetazolamide in DMSO. Create a series of dilutions of the inhibitor stocks.

-

-

Assay in 96-Well Plate:

-

To each well, add Tris-HCl buffer.

-

Add a small volume (e.g., 2 µL) of the inhibitor dilutions (or DMSO for the control).

-

Add the CA enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes. The product, p-nitrophenol, is yellow.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Quantitative Data Presentation

As there is no direct experimental data for N-Cyclohexyl-3-nitrobenzenesulfonamide, the following table presents the inhibitory activities of acetazolamide, a standard CA inhibitor, against several human CA isoforms to serve as a benchmark for future studies.

| Inhibitor | hCA I (Ki/IC₅₀) | hCA II (Ki/IC₅₀) | hCA IX (IC₅₀) | hCA XII (IC₅₀) |

| Acetazolamide | 250 nM | 12 nM | 25 nM | 5.7 nM |

Data is compiled from various sources and should be considered approximate. Ki (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are common metrics for inhibitor potency.

Visualization of Pathways and Workflows

Carbonic Anhydrase Signaling in Cancer

Experimental Workflow for Inhibitor Evaluation

Conclusion and Future Directions

N-Cyclohexyl-3-nitrobenzenesulfonamide presents a compelling, yet unexplored, candidate for development as a carbonic anhydrase inhibitor. Its chemical structure aligns with the known pharmacophoric requirements for CA inhibition. The lack of existing biological data underscores the significant opportunity for novel research in this area.

Future investigations should focus on the synthesis and purification of N-Cyclohexyl-3-nitrobenzenesulfonamide, followed by a comprehensive in vitro screening against a panel of physiologically relevant human carbonic anhydrase isoforms. Determining its potency (IC₅₀ and/or Ki values) and isoform selectivity will be crucial first steps. Promising results would warrant further studies, including X-ray crystallography to elucidate its binding mode within the CA active site, and subsequent evaluation in cell-based and in vivo models of diseases such as glaucoma or cancer. This systematic approach will be essential to fully uncover the therapeutic potential of this intriguing compound.

References

- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclohexyl-3-nitrobenzenesulfonamide: An Exploration of Potential Anticancer Properties

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential anticancer properties of N-Cyclohexyl-3-nitrobenzenesulfonamide based on the activities of structurally related benzenesulfonamide and nitrobenzenesulfonamide derivatives. As of the date of this publication, no direct studies on the anticancer effects of N-Cyclohexyl-3-nitrobenzenesulfonamide have been identified in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive statement on the therapeutic efficacy of this specific compound.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1] Within this broad class, benzenesulfonamide derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[2] These compounds have been shown to exert their antitumor effects through various mechanisms of action, including the inhibition of key enzymes involved in tumor progression, disruption of cell cycle, and induction of apoptosis.[3][4][5][6][7] This technical guide explores the potential anticancer properties of N-Cyclohexyl-3-nitrobenzenesulfonamide by examining the established activities of its structural analogs.

Potential Mechanisms of Anticancer Activity

Based on the literature for related compounds, N-Cyclohexyl-3-nitrobenzenesulfonamide could potentially exhibit anticancer activity through one or more of the following mechanisms:

-

Carbonic Anhydrase Inhibition: A primary and well-documented mechanism for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2][8][9] CA IX is overexpressed in many solid tumors in response to hypoxia and plays a crucial role in regulating intra- and extracellular pH, thereby facilitating tumor cell survival, proliferation, and metastasis.[2][9] The sulfonamide moiety can bind to the zinc ion in the active site of CA IX, leading to its inhibition.

-

Tyrosine Kinase Inhibition: Several benzenesulfonamide derivatives have been identified as inhibitors of various tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[3] A key target in this regard is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[10][11] Inhibition of VEGFR-2 can thus suppress tumor growth and metastasis.[10]

-